molecular formula C14H10F2N6S B10947949 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10947949
M. Wt: 332.33 g/mol
InChI Key: VGBNSAYZUBSGPE-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole ring, followed by the formation of the cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium azide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like DMF and dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in the inhibition or activation of the target, leading to the desired therapeutic or experimental effects.

Properties

Molecular Formula

C14H10F2N6S

Molecular Weight

332.33 g/mol

IUPAC Name

4-[2-(difluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C14H10F2N6S/c15-14(16)22-8(4-5-18-22)11-19-12-10-7-2-1-3-9(7)23-13(10)17-6-21(12)20-11/h4-6,14H,1-3H2

InChI Key

VGBNSAYZUBSGPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NN5C(F)F

Origin of Product

United States

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